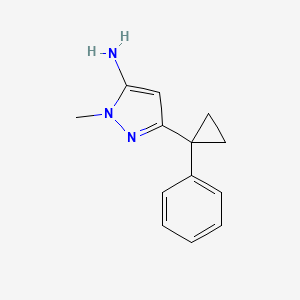
Methyl 2-amino-2-(3-methylcyclohexyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-2-(3-methylcyclohexyl)acetate: is an organic compound with the molecular formula C10H19NO2. It is characterized by a cyclohexyl ring substituted with a methyl group and an amino group, making it a versatile compound in organic synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(3-methylcyclohexyl)acetate typically involves the esterification of 2-amino-2-(3-methylcyclohexyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 2-amino-2-(3-methylcyclohexyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-amino-2-(3-methylcyclohexyl)acetate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound can be used to study the effects of cyclohexyl derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-2-(3-methylcyclohexyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The cyclohexyl ring provides a hydrophobic environment that can affect the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- Methyl 2-amino-2-(cyclohexyl)acetate
- Methyl 2-amino-2-(4-methylcyclohexyl)acetate
- Methyl 2-amino-2-(2-methylcyclohexyl)acetate
Uniqueness: Methyl 2-amino-2-(3-methylcyclohexyl)acetate is unique due to the position of the methyl group on the cyclohexyl ring. This specific substitution pattern can influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
methyl 2-amino-2-(3-methylcyclohexyl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-7-4-3-5-8(6-7)9(11)10(12)13-2/h7-9H,3-6,11H2,1-2H3 |
Clave InChI |
YMONKAWZFHATFA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)C(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride](/img/structure/B13535135.png)


![2-[2-(4-Chlorobutanamido)benzamido]benzoic acid](/img/structure/B13535155.png)

